molecular formula C14H27N2O4+ B11748834 (2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium

(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium

Cat. No.: B11748834
M. Wt: 287.38 g/mol
InChI Key: KOPHGTIHBKZXNI-FJXQXJEOSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the pyrrole derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine . This reaction is usually carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including (2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-butoxycarbonyl chloride
  • tert-butoxycarbonyl anhydride
  • tert-butyl carbamate

Uniqueness

(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the pyrrole ring. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H27N2O4+

Molecular Weight

287.38 g/mol

IUPAC Name

diethylazanium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C10H15NO4.C4H11N/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13;1-3-5-4-2/h4-5,7H,6H2,1-3H3,(H,12,13);5H,3-4H2,1-2H3/p+1/t7-;/m0./s1

InChI Key

KOPHGTIHBKZXNI-FJXQXJEOSA-O

Isomeric SMILES

CC[NH2+]CC.CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O

Canonical SMILES

CC[NH2+]CC.CC(C)(C)OC(=O)N1CC=CC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.